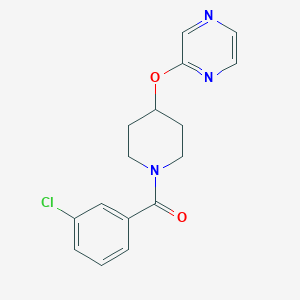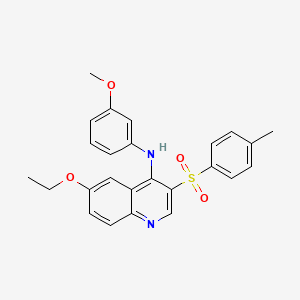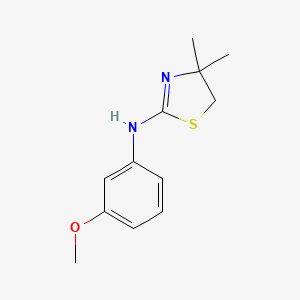
(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(3-methoxy-phenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(3-methoxy-phenyl)-amine” is a chemical compound with the molecular formula C12H16N2OS . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted with two methyl groups at the 4-position, making it a 4,4-dimethylthiazole. The thiazole is also substituted at the 2-position with an amine group that is further substituted with a 3-methoxyphenyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 236.33 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Aplicaciones Científicas De Investigación
Antifungal Applications
- The antifungal effect of derivatives of this compound, including 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, was investigated. These compounds showed significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Coordination Compounds and Structural Analysis
- Coordination compounds derived from this chemical structure, such as Co(L)2 and Ni(L)2, were synthesized and analyzed. The study provided insights into the structural characteristics and electronic spectra of these compounds (Ramírez-Trejo et al., 2010).
Anticancer Activity
- Derivatives of this compound were synthesized and tested for their anticancer activity against various human cancer cell lines. The study indicated promising potential in the field of cancer treatment (Yakantham et al., 2019).
Polymeric Applications
- A study on the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(3-methoxy-phenyl)-amine, highlighted their improved thermal stability and biological activity. This has implications for medical applications (Aly & El-Mohdy, 2015).
Antiangiogenic Properties
- Derivatives of this compound were explored for their antiangiogenic properties. Theoretical calculations indicated significant results, suggesting these compounds as potential antiangiogenic agents (Jafar & Hussein, 2021).
Security Ink Application
- A study on the multi-stimuli response of a novel half-cut cruciform derived from this compound showed potential for use as a security ink. This is due to its morphology-dependent fluorochromism, which can be induced by mechanical force or surrounding pH stimuli (Lu & Xia, 2016).
Synthesis and Characterization
- Various studies focused on the synthesis and characterization of this compound and its derivatives, exploring their structural and chemical properties. This foundational research is crucial for understanding the potential applications of these compounds in different fields (e.g., Uma et al., 2017; Elż & Slawomir, 1999).
Corrosion Inhibition
- The synthesis and potential application of some thiazoles, including derivatives of this compound, were investigated as corrosion inhibitors of copper. This study provides insights into the protective abilities of these compounds against corrosion (Farahati et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-12(2)8-16-11(14-12)13-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROVDVIAJHHNCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)NC2=CC(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

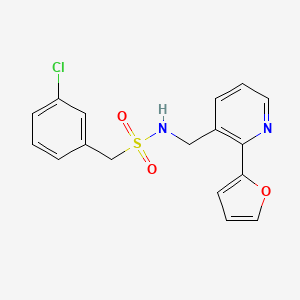
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2367571.png)
![4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367572.png)
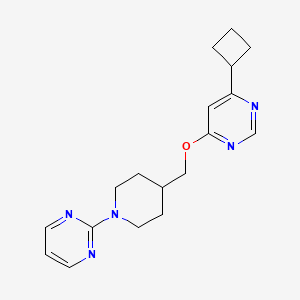
piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)
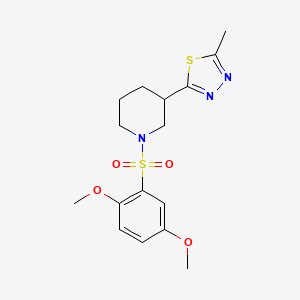
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2367578.png)
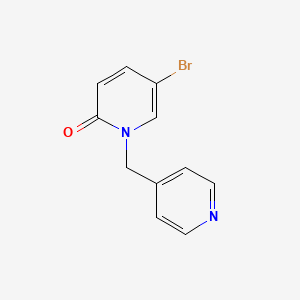
![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2367582.png)
